N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-19-15(20)8-7-13(18-19)11-4-2-5-12(10-11)17-16(21)14-6-3-9-22-14/h2-10H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPWBJXAQMNVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Introduction of the Thiophene Carboxamide Group: The thiophene carboxamide group is attached through amide bond formation, typically using carboxylic acid derivatives and amine coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives on the phenyl or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead
Biological Activity
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyridazinone moiety linked to a thiophene carboxamide structure. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and its attachment to the thiophene carboxamide. Key reagents used in these reactions include acetic acid and sodium hydroxide, along with various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. For instance, it has been tested against several cancer cell lines, displaying cytotoxic effects with IC50 values indicating effective growth inhibition. The presence of specific functional groups in its structure is believed to enhance its anticancer activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Computational studies suggest that the compound can bind to proteins and enzymes, thereby modulating their activity and influencing cellular pathways related to growth and apoptosis .
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial efficacy of the compound against 15 human bacterial pathogens using disc diffusion methods. The results indicated significant inhibition zones, confirming its potential as an antibacterial agent .
- Anticancer Efficacy : Another research effort assessed the cytotoxicity of this compound on various cancer cell lines using MTT assays. The findings revealed that it induced apoptosis in cancer cells, with a structure-activity relationship analysis highlighting the importance of specific substituents for enhanced activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 1.61 ± 0.35 | Anticancer |
| Thiazole Derivative | Structure | 2.00 ± 0.50 | Antimicrobial |
| Pyridazine Analog | Structure | 3.00 ± 0.75 | Antiviral |
This table illustrates how this compound compares with similar compounds in terms of biological activity.
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives with Varied Substituents
describes several N-substituted thiophene-2-carboxamides (T-IV-B to T-IV-I) synthesized via a base-catalyzed Claisen-Schmidt condensation. These compounds share the thiophene-2-carboxamide backbone but differ in the acryloyl-phenyl substituents. Key comparisons include:
Structural Implications :
Pyridazinone-Containing Analogues from
lists compounds with the same pyridazinone core but divergent substituents:
Key Differences :
Sulfonamide Analogues ()
BG14055 (N-[3-(1-methyl-6-oxo-pyridazin-3-yl)phenyl]pyridine-3-sulfonamide) shares the pyridazinone-phenyl core but replaces the carboxamide with a sulfonamide group :
Comparison :
- Acidity : Sulfonamides (pKa ~1–2) are more acidic than carboxamides (pKa ~15–20), affecting ionization and solubility at physiological pH .
- Binding Interactions : The carboxamide in the target compound may form stronger hydrogen bonds with biological targets, whereas the sulfonamide in BG14055 could enhance electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
